4-amino-N~3~-(2-chlorobenzyl)-N~5~-(4-propoxybenzyl)-1,2-thiazole-3,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-AMINO-N3-[(2-CHLOROPHENYL)METHYL]-N5-[(4-PROPOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE is a complex organic compound featuring a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-N3-[(2-CHLOROPHENYL)METHYL]-N5-[(4-PROPOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE typically involves multi-step organic reactions. One common method includes the nucleophilic addition reaction of (2-amino-4-(3-chlorophenyl)thiazol-5-yl)(2-chlorophenyl)methanone with various substituted isocyanates or isothiocyanates in acetone, with a catalytic amount of sodium hydroxide at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-AMINO-N3-[(2-CHLOROPHENYL)METHYL]-N5-[(4-PROPOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using sodium azide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-AMINO-N3-[(2-CHLOROPHENYL)METHYL]-N5-[(4-PROPOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-AMINO-N3-[(2-CHLOROPHENYL)METHYL]-N5-[(4-PROPOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and exhibit similar biological activities.
Indole Derivatives: Indole-based compounds also show diverse biological activities and are often compared with thiazole derivatives for their pharmacological potential.
Uniqueness
What sets 4-AMINO-N3-[(2-CHLOROPHENYL)METHYL]-N5-[(4-PROPOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C22H23ClN4O3S |
---|---|
Molecular Weight |
459.0 g/mol |
IUPAC Name |
4-amino-3-N-[(2-chlorophenyl)methyl]-5-N-[(4-propoxyphenyl)methyl]-1,2-thiazole-3,5-dicarboxamide |
InChI |
InChI=1S/C22H23ClN4O3S/c1-2-11-30-16-9-7-14(8-10-16)12-25-22(29)20-18(24)19(27-31-20)21(28)26-13-15-5-3-4-6-17(15)23/h3-10H,2,11-13,24H2,1H3,(H,25,29)(H,26,28) |
InChI Key |
PBSLJUSVTNCPBD-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CNC(=O)C2=C(C(=NS2)C(=O)NCC3=CC=CC=C3Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.